molecular formula C9H10F3NO B13609086 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol

Cat. No.: B13609086
M. Wt: 205.18 g/mol
InChI Key: YNNFGYBLPGOYRV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol: is an organic compound with the molecular formula C9H10F3NO . This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one
  • 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Comparison: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5,8,14H,4H2,1H3

InChI Key

YNNFGYBLPGOYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CC(C(F)(F)F)O

Origin of Product

United States

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